![molecular formula C13H14F3N3O2 B2361763 3-[1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380172-16-5](/img/structure/B2361763.png)
3-[1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
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Description
This compound belongs to the class of organic compounds known as pyridinylpyrimidines . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design and synthesis of new pyrrolidine compounds with different biological profiles is a promising direction for future research .
properties
IUPAC Name |
3-[1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c14-13(15,16)10-2-1-3-11(17-10)18-5-4-9(8-18)19-6-7-21-12(19)20/h1-3,9H,4-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOKCGMSHSXVGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=CC=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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